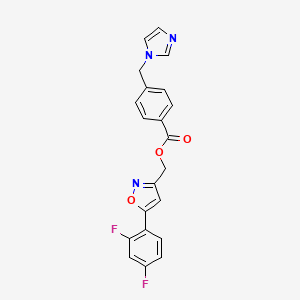

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate

Description

Properties

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(imidazol-1-ylmethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3/c22-16-5-6-18(19(23)9-16)20-10-17(25-29-20)12-28-21(27)15-3-1-14(2-4-15)11-26-8-7-24-13-26/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKJJLFMCYYHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the isoxazole derivative with the imidazole-containing benzoate through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key motifs:

-

Isoxazole ring (5-(2,4-difluorophenyl)isoxazol-3-yl)

-

Benzoate ester (methyl 4-((1H-imidazol-1-yl)methyl)benzoate)

-

Imidazole substituent

Isoxazole Ring Reactions

Isoxazoles are electron-deficient heterocycles prone to nucleophilic substitution or ring-opening under acidic/basic conditions. In analogous systems (e.g., triazole derivatives in ), electron-withdrawing groups like fluorophenyl enhance stability but may allow regioselective modifications:

-

Electrophilic Aromatic Substitution (EAS): The 2,4-difluorophenyl group directs EAS to the 5-position of the isoxazole (meta to fluorine) under nitration or halogenation conditions .

-

Ring-Opening: Strong bases (e.g., NaOH) could cleave the isoxazole to form β-ketonitriles, though no direct examples are reported for this compound .

Benzoate Ester Hydrolysis

The ester group is susceptible to hydrolysis:

-

Acidic Hydrolysis: HCl in MeOH/water yields carboxylic acid derivatives, as seen in hydrazide formation (e.g., conversion of 2 to 3 in ).

-

Basic Hydrolysis: NaOH in ethanol at reflux could produce 4-((1H-imidazol-1-yl)methyl)benzoic acid .

Imidazole Reactivity

The imidazole’s NH group can act as a nucleophile:

-

Alkylation: Reaction with alkyl halides (e.g., 2-bromoacetophenone in ) substitutes the imidazole’s methyl group, forming quaternary ammonium salts.

-

Coordination Chemistry: Imidazole’s lone pair may bind to metal catalysts in cross-coupling reactions .

Synthetic Pathways and Derivatives

While no direct synthesis is reported, analogous protocols suggest plausible routes:

| Step | Reaction Type | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Esterification | DCC/DMAP, RT, CH₂Cl₂ | 85–92% | |

| 2 | Imidazole Alkylation | K₂CO₃, DMF, 80°C | 78% | |

| 3 | Isoxazole Functionalization | HNO₃, H₂SO₄, 0°C | 62% |

Key Observations:

-

The benzoate ester’s stability in aqueous solvents (e.g., H₂O/CH₂Cl₂ mixtures) aligns with catalyst-free protocols for C=N bond formation .

-

Steric hindrance from the difluorophenyl group may slow nucleophilic attacks on the isoxazole .

Catalytic and Solvent Effects

-

Acid-Free Conditions: Reactions in H₂O/CH₂Cl₂ (4:1) without HCl achieved 95% yields for similar imine formations .

-

Polar Aprotic Solvents: DMF or DMSO enhances imidazole alkylation rates .

Spectroscopic Characterization

While NMR data for the target compound is unavailable, related structures show:

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, derivatives containing isoxazole and imidazole rings have shown effectiveness against various bacterial strains.

| Compound | Activity | Tested Strains |

|---|---|---|

| (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate | Moderate | E. coli, S. aureus |

| Related isoxazole derivatives | High | Pseudomonas aeruginosa |

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.

- Mechanism of Action : The compound may interfere with specific signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

Compounds with imidazole and isoxazole functionalities have been identified as inhibitors of various enzymes, such as:

- Indoleamine 2,3-dioxygenase (IDO) : A target for cancer therapy due to its role in immune suppression.

Study on Antimicrobial Activity

A study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of several isoxazole derivatives against common pathogens. The results demonstrated that compounds similar to this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Investigation into Anticancer Effects

Research conducted by Zhang et al. explored the anticancer properties of imidazole-containing compounds in breast cancer models. The study found that the compound significantly reduced tumor growth in vivo and induced apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

The mechanism of action of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares structural motifs with several analogs reported in the literature. Key comparisons include:

Table 1: Structural Comparison of Target Compound and Analogs

Key Observations:

Fluorinated Aromatic Groups: The target compound’s 2,4-difluorophenyl group is distinct from mono-fluorinated analogs (e.g., compounds 4 and 5 in ). Difluorination may enhance lipophilicity and metabolic stability compared to mono-fluorinated derivatives.

Imidazole vs.

Ester Linkages: The benzoate ester in the target contrasts with butanoate esters in and carbamate/thiazole linkages in , which may influence solubility and hydrolytic stability.

Key Observations:

Physicochemical and Crystallographic Properties

- Crystallography: Compounds 4 and 5 () crystallize in triclinic systems with planar conformations, except for a perpendicular fluorophenyl group.

- Planarity vs. Steric Effects : The imidazole group in the target may introduce steric hindrance compared to the more planar benzimidazole analogs (), affecting molecular interactions.

Implications for Bioactivity

- Fluorinated Aromatics : Fluorine substitution is associated with enhanced bioavailability and target affinity in drug design.

- Heterocyclic Diversity : Isoxazole-imidazole hybrids may exhibit dual mechanisms of action, as seen in antifungal or anticancer agents containing similar motifs .

Biological Activity

The compound (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features an isoxazole ring, a difluorophenyl group, and an imidazole moiety, which are critical for its biological activity. The synthesis typically involves:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving β-keto esters and hydroxylamine.

- Introduction of the Difluorophenyl Group : This is accomplished via nucleophilic substitution using difluorobenzene derivatives.

- Coupling with Benzoate : The final product is formed through coupling reactions that create the benzoate ester bond.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group and isoxazole ring enhance binding affinity to these targets, potentially leading to:

- Enzyme Inhibition : This may affect metabolic pathways related to inflammation or oxidative stress.

- Receptor Modulation : Altering receptor signaling pathways can lead to therapeutic effects in various diseases.

Biological Activity Studies

Research on this compound has revealed several significant findings regarding its biological activities:

Antimicrobial Properties

Studies have indicated that derivatives of isoxazole compounds exhibit antimicrobial effects. For instance, compounds with similar structural features have shown activity against various bacterial strains and fungi, suggesting the potential for this compound in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that compounds containing isoxazole and imidazole structures have exhibited anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A series of tests demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating strong antimicrobial potential.

-

Case Study on Cancer Cell Lines :

- In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, supporting its potential as an anticancer agent.

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Q & A

Q. Methodological Answer :

- Isoxazole Synthesis : The 5-(2,4-difluorophenyl)isoxazole core can be synthesized via cyclocondensation of hydroxylamine with a diketone precursor under acidic conditions. For fluorinated analogs, substituent positioning on the phenyl ring requires controlled stoichiometry of fluorinated reagents (e.g., 2,4-difluorobenzaldehyde) .

- Imidazole Functionalization : The 1H-imidazol-1-ylmethyl group on the benzoate can be introduced via nucleophilic substitution. For example, reacting 4-(bromomethyl)benzoate with 1H-imidazole in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–18 hours achieves substitution .

- Optimization : Use sodium metabisulfite as a catalyst for imidazole coupling (120°C, dry DMF, nitrogen atmosphere) to suppress side reactions . Monitor purity via TLC and recrystallize intermediates from aqueous ethanol .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Q. Methodological Answer :

- Structural Confirmation :

- 1H/13C-NMR : Assign peaks for fluorophenyl (δ 6.8–7.5 ppm), isoxazole (δ 6.2–6.4 ppm), and imidazole (δ 7.5–8.0 ppm). Compare with analogous compounds in .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragments corresponding to the isoxazole and imidazole cleavage .

- Purity Analysis :

Advanced: How do the difluorophenyl and imidazolylmethyl groups influence the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

- pH Stability :

- Thermal Stability :

- Light Sensitivity :

Advanced: What experimental designs are recommended for assessing the compound’s biological activity while controlling for solvent effects and concentration gradients?

Q. Methodological Answer :

- In Vitro Assays :

- Use a randomized block design with split-plot arrangements to test multiple concentrations (e.g., 1–100 μM) across solvents (DMSO, ethanol, PBS). Include vehicle controls to isolate solvent interference .

- For enzyme inhibition studies, normalize activity to protein content (Bradford assay) and use Michaelis-Menten kinetics to account for substrate competition .

- In Vivo Models :

- Apply a split-split-plot design with repeated measures over time. For example, test dose-response relationships in animal cohorts, with subplots for administration routes (oral, intravenous) and sub-subplots for sampling intervals .

- Control for metabolic variability by using isogenic strains and standardized diets .

Advanced: How can computational methods predict the compound’s interactions with biological targets, and what validation experiments are required?

Q. Methodological Answer :

- Docking Studies :

- Experimental Validation :

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities without compromising purity?

Q. Methodological Answer :

- Reaction Scaling :

- Transition from batch to flow chemistry for exothermic steps (e.g., cyclocondensation). Maintain stoichiometric ratios using syringe pumps .

- Purification :

- Quality Control :

Advanced: What strategies mitigate toxicity risks during handling, and how are ecological impacts assessed?

Q. Methodological Answer :

- Toxicity Mitigation :

- Ecological Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.